Fluocortolone Acetate

Description

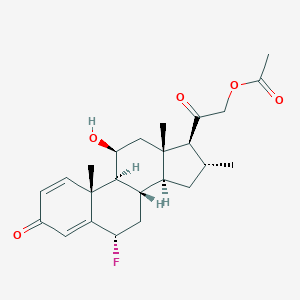

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 |

Source

|

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176-82-5 |

Source

|

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluocortolone Acetate Signaling Pathways in Inflammatory Skin Disease

Abstract

Topical corticosteroids remain a cornerstone in the management of inflammatory dermatoses, valued for their potent anti-inflammatory and immunosuppressive effects.[1][2] Fluocortolone acetate, a moderately potent glucocorticoid, effectively alleviates symptoms like itching, redness, and swelling associated with conditions such as eczema and psoriasis.[2] This guide provides an in-depth exploration of the molecular signaling pathways modulated by fluocortolone acetate. We will dissect the canonical genomic mechanisms involving the glucocorticoid receptor (GR), including transactivation and transrepression, and explore the rapid non-genomic effects.[3][4][5] Furthermore, this paper will detail the critical crosstalk between GR signaling and key inflammatory cascades—specifically the NF-κB, MAPK, and JAK-STAT pathways—that drive the pathogenesis of inflammatory skin diseases. To bridge theory with practice, we present validated experimental protocols for interrogating these pathways, offering researchers a robust framework for preclinical and translational studies in dermatology.

The Central Role of the Glucocorticoid Receptor (GR)

The biological effects of fluocortolone acetate, like all glucocorticoids (GCs), are mediated primarily through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily encoded by the NR3C1 gene.[4] In its inactive state, GR resides in the cytoplasm, complexed with chaperone proteins, most notably heat shock protein 90 (Hsp90).[4] This complex maintains the receptor in a conformation ready for ligand binding while preventing its translocation into the nucleus.[6]

Upon entering a skin cell, the lipophilic fluocortolone acetate molecule diffuses across the cell membrane and binds to the ligand-binding domain of the GR. This binding event triggers a conformational change, leading to the dissociation of the Hsp90 chaperone complex. The now-activated fluocortolone-GR complex exposes its nuclear localization signals, facilitating its rapid translocation into the nucleus, where it acts as a potent transcription factor.[4][6]

Dual Genomic Mechanisms: Transactivation and Transrepression

Once inside the nucleus, the activated GR dimer exerts its powerful anti-inflammatory effects by modulating the expression of a vast number of genes through two primary genomic mechanisms: transactivation and transrepression.[5][7]

Transactivation: Upregulating Anti-Inflammatory Mediators

Transactivation is a direct mechanism where the GR dimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[8] This binding recruits coactivator proteins and the general transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.[9]

A quintessential example of transactivation is the upregulation of Annexin A1 (ANXA1), also known as lipocortin-1.[1][10][11] ANXA1 is a potent anti-inflammatory protein that inhibits phospholipase A2, an enzyme critical for the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[12] By inducing ANXA1 synthesis, fluocortolone acetate effectively dampens this key inflammatory cascade.[10][13] Other crucial anti-inflammatory genes upregulated by this mechanism include IκBα (the inhibitor of NF-κB) and various phosphatases that deactivate inflammatory kinases.[14]

Transrepression: Suppressing Pro-Inflammatory Signals

Transrepression is arguably the more critical mechanism for the anti-inflammatory effects of glucocorticoids.[15] This process involves the GR monomer or dimer interfering with the activity of other pro-inflammatory transcription factors without directly binding to DNA. The primary targets of transrepression are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[4]

In inflammatory skin diseases, signaling molecules like TNF-α and interleukins activate NF-κB and AP-1, which then drive the expression of a battery of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[16] The activated GR can physically interact with these transcription factors, preventing them from binding to their respective DNA response elements and initiating transcription.[4] This protein-protein "tethering" effectively shuts down the production of key inflammatory mediators, forming the basis of fluocortolone acetate's therapeutic action.[17] It is widely believed that the powerful anti-inflammatory effects of glucocorticoids are primarily mediated by transrepression, whereas many of the adverse side effects are linked to transactivation.[15]

Caption: A multi-assay workflow to analyze Fluocortolone Acetate's effects.

Conclusion and Future Directions

Fluocortolone acetate exerts its potent anti-inflammatory effects in the skin through a sophisticated, multi-pronged molecular mechanism centered on the glucocorticoid receptor. Its primary actions involve the genomic modulation of gene expression—simultaneously upregulating anti-inflammatory mediators like Annexin A1 via transactivation and suppressing pro-inflammatory transcription factors like NF-κB and AP-1 via transrepression. This targeted shutdown of key inflammatory hubs like the NF-κB and MAPK pathways explains its clinical efficacy in a range of dermatological disorders.

Future research should focus on developing selective glucocorticoid receptor modulators (SEGRMs) that can dissociate the beneficial transrepression activities from the transactivation mechanisms often linked to side effects like skin atrophy. A[15] deeper understanding of the non-genomic pathways and the specific role of different GR isoforms in skin cells could also unveil novel therapeutic targets. By leveraging the robust experimental frameworks outlined in this guide, researchers can continue to refine our understanding of corticosteroid action and innovate the next generation of therapies for inflammatory skin disease.

References

-

ResearchGate. (n.d.). Fluocortolone | Request PDF. Retrieved from [Link]

-

Clark, A. R. (2013). Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. PLOS One. Retrieved from [Link]

-

Chatzigeorgiou, A., & Chavakis, T. (2023). Glucocorticoid Signaling Pathway: From Bench to Bedside. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Glucocorticoid receptor. Retrieved from [Link]

-

Professor Dave Explains. (2022, April 1). Glucocorticoids: Mechanisms and Side Effects [Video]. YouTube. Retrieved from [Link]

-

Patient.info. (n.d.). Fluocortolone for inflammatory skin conditions. Retrieved from [Link]

-

Fan, X., et al. (2019). Annexin A1 involved in the regulation of inflammation and cell signaling pathways. NIH. Retrieved from [Link]

-

Slominski, A. T. (2017). Cutaneous Glucocorticoidogenesis and Cortisol Signaling Are Defective in Psoriasis. PMC. Retrieved from [Link]

-

Tliba, O., & Cidlowski, J. A. (2018). Non-genomic Effects of Glucocorticoids: An Updated View. NIH. Retrieved from [Link]

-

De Bosscher, K., et al. (2010). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. PubMed. Retrieved from [Link]

-

Phan, T. Q., et al. (2022). Keratinocyte‐Derived Glucocorticoids Maintain Immune Balance During Transient Skin Barrier Perturbation. PMC - NIH. Retrieved from [Link]

-

Scheinman, R. I., et al. (1995). Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis. PubMed. Retrieved from [Link]

-

Uddin, M. S., et al. (2023). The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. PubMed Central. Retrieved from [Link]

-

Coutinho, A. E., & Chapman, K. E. (2011). Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq. PMC - PubMed Central. Retrieved from [Link]

-

Leoni, G., et al. (2023). Annexin A1 in Pain: Bridging Immune Modulation and Nociceptive Signaling. MDPI. Retrieved from [Link]

-

Sevilla, L. M., et al. (2017). Defective glucocorticoid receptor signaling and keratinocyte-autonomous defects contribute to skin phenotype of mouse embryos lacking the Hsp90 co-chaperone p23. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Corticosteroid activation of anti-inflammatory gene expression. Retrieved from [Link]

-

Ramamoorthy, S., & Cidlowski, J. A. (2019). Genomic and Non-Genomic Actions of Glucocorticoids on Adipose Tissue Lipid Metabolism. MDPI. Retrieved from [Link]

-

Schäcke, H., et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS. Retrieved from [Link]

-

Kim, H., et al. (2021). Anti-Inflammatory Effects of Ellagic Acid on Keratinocytes via MAPK and STAT Pathways. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Glucocorticoid Receptor Signaling in Skin Barrier Function. Retrieved from [Link]

-

Lee, J. Y., et al. (2016). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]

-

Galigniana, M. D., et al. (2018). Genomic and non-genomic effects of glucocorticoids: implications for breast cancer. PMC. Retrieved from [Link]

-

Pérez, P., & Sevilla, L. M. (2018). Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology. MDPI. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fluocinolone Acetonide?. Retrieved from [Link]

-

Sugimoto, M. A., et al. (2016). Annexin A1 and resolution of inflammation: tissue repairing properties and signalling signature. PubMed. Retrieved from [Link]

-

Didonna, A., & Oksdath, M. (2024). NF-κB and JAK/STAT Signaling Pathways as Crucial Regulators of Neuroinflammation and Astrocyte Modulation in Spinal Cord Injury. MDPI. Retrieved from [Link]

-

Kim, H. R., et al. (2018). P38/ERK MAPK signaling pathways are involved in the regulation of filaggrin and involucrin by IL-17. PMC - NIH. Retrieved from [Link]

-

Swindell, W. R., & Ward, N. L. (2020). Repressive Control of Keratinocyte Cytoplasmic Inflammatory Signaling. MDPI. Retrieved from [Link]

-

Sevilla, L. M., et al. (2012). Keratinocyte-Targeted Overexpression of the Glucocorticoid Receptor Delays Cutaneous Wound Healing. PMC - NIH. Retrieved from [Link]

-

McKay, L. I., & Cidlowski, J. A. (2000). NF-kappaB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. PubMed. Retrieved from [Link]

-

Lammer, N. C., et al. (2023). Quantification of transcriptome changes to investigate the role of glucocorticoid receptor-RNA binding during dexamethasone treatment. PMC - NIH. Retrieved from [Link]

-

Htun, H., et al. (1996). Visualization of glucocorticoid receptor translocation and intranuclear organization in living cells with a green fluorescent protein chimera. PNAS. Retrieved from [Link]

-

Universiti Kebangsaan Malaysia. (n.d.). Annexin A1 (ANXA1): A Systematic Review of Its Role in Inflammation. Retrieved from [Link]

-

ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. Retrieved from [Link]

-

Frontiers. (n.d.). Annexin-A1: Therapeutic Potential in Microvascular Disease. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Diflucortolone Valerate?. Retrieved from [Link]

-

Cruz-Topete, D., & Cidlowski, J. A. (2016). Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses. Frontiers in Endocrinology. Retrieved from [Link]

-

Oakley, R. H., & Cidlowski, J. A. (2020). Glucocorticoid Receptor. Endotext - NCBI Bookshelf - NIH. Retrieved from [Link]

-

Sevilla, L. M., & Pérez, P. (2018). Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology. MDPI. Retrieved from [Link]

-

Eickelberg, O., et al. (2004). Glucocorticoid Receptor Nuclear Translocation in Airway Cells after Inhaled Combination Therapy. American Journal of Respiratory and Critical Care Medicine. Retrieved from [Link]

-

ResearchGate. (2023, June 10). (PDF) The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. patient.info [patient.info]

- 3. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 4. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukm.my [ukm.my]

- 11. Frontiers | Annexin-A1: Therapeutic Potential in Microvascular Disease [frontiersin.org]

- 12. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 13. Annexin A1 involved in the regulation of inflammation and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The In-Depth Technical Guide to Dermal Pharmacokinetics of Fluocortolone Acetate

Foreword: Decoding Dermal Delivery for Enhanced Therapeutic Efficacy

For researchers, scientists, and drug development professionals, understanding the intricate journey of a topical therapeutic through the skin's layers is paramount. The efficacy and safety of a dermatological drug are not solely dictated by its intrinsic potency but are critically influenced by its pharmacokinetic profile within the complex microenvironment of the skin. This guide provides a comprehensive exploration of the dermal pharmacokinetics of Fluocortolone Acetate, a potent corticosteroid. While specific quantitative data for the acetate ester is limited in publicly available literature, this document synthesizes established principles of topical corticosteroid delivery and outlines the gold-standard methodologies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of this molecule in the dermal layers. The experimental protocols detailed herein are presented as robust frameworks for generating the precise data required for formulation optimization and regulatory submission.

Fluocortolone Acetate: A Potent Anti-Inflammatory Agent

Fluocortolone and its esters are synthetic corticosteroids utilized for their potent glucocorticoid activity in treating a variety of inflammatory skin conditions.[1] The acetate ester is designed to optimize the lipophilicity of the parent molecule, a critical factor in traversing the primary barrier of the skin, the stratum corneum. The therapeutic effect of fluocortolone acetate is mediated by its interaction with intracellular glucocorticoid receptors, leading to the modulation of gene expression and subsequent reduction in the synthesis of pro-inflammatory mediators.[2]

The Dermal Journey: ADME of Fluocortolone Acetate

The clinical response to topical fluocortolone acetate is a direct consequence of its concentration and residence time at the target sites within the epidermis and dermis. Understanding the ADME properties in these layers is therefore a cornerstone of rational drug development.

Absorption: Breaching the Barrier

The absorption of a topically applied drug is a multi-step process governed by the physicochemical properties of the drug, the characteristics of the vehicle, and the physiological state of the skin.[2][3] The stratum corneum, a dense layer of corneocytes embedded in a lipid matrix, presents the most significant challenge to percutaneous absorption.[4]

Several factors influence the rate and extent of fluocortolone acetate absorption:

-

Lipophilicity: As a corticosteroid ester, fluocortolone acetate possesses a higher lipophilicity compared to its parent compound, fluocortolone. This property is crucial for partitioning into and diffusing across the lipid-rich stratum corneum.[5]

-

Molecular Weight: Corticosteroids generally have a molecular weight conducive to dermal penetration (<500 Daltons).[3]

-

Formulation: The vehicle plays a critical role in drug release and skin hydration. Ointments, being more occlusive, can enhance hydration of the stratum corneum, thereby increasing the permeability of the skin to the drug.[2][5] Creams, gels, and lotions offer different release characteristics and aesthetic properties that can influence patient compliance and, consequently, overall therapeutic outcome.

-

Skin Condition: The integrity of the epidermal barrier is a key determinant of absorption. In diseased skin, such as in eczema or psoriasis, the barrier function is compromised, leading to increased drug penetration and a higher potential for systemic absorption.[4]

-

Application Site: The thickness of the stratum corneum varies across different body regions, resulting in regional differences in drug absorption. For instance, absorption is significantly higher on the face and scrotum compared to the palms and soles.[4]

-

Occlusion: The use of occlusive dressings dramatically increases skin hydration and temperature, which can enhance drug absorption by several fold.[2]

Distribution: Reaching the Target

Once fluocortolone acetate penetrates the stratum corneum, it partitions into the viable epidermis and subsequently the dermis. The distribution within these layers is influenced by its binding to cutaneous proteins and lipids. The goal of topical therapy is to achieve a therapeutic concentration at the site of inflammation while minimizing systemic uptake.

Metabolism: Cutaneous Biotransformation

The skin is a metabolically active organ, capable of biotransforming xenobiotics, including topically applied drugs.[2] Esterases present in the skin can hydrolyze fluocortolone acetate to its active form, fluocortolone. The extent of this metabolism can influence the potency and duration of action of the drug within the skin. Human skin explants are a valuable tool for studying the cutaneous metabolism of drugs, as they retain the activity of various phase I and phase II enzymes.[6][7]

Excretion: Clearance from the Dermis

Molecules that reach the dermis can be cleared via the dermal vasculature into the systemic circulation. The rate of this clearance depends on the blood flow in the dermis and the physicochemical properties of the drug. For potent corticosteroids like fluocortolone acetate, minimizing systemic absorption is crucial to avoid potential side effects such as hypothalamic-pituitary-adrenal (HPA) axis suppression.[8]

Methodologies for Assessing Dermal Pharmacokinetics

A multi-faceted experimental approach is necessary to fully characterize the dermal pharmacokinetics of fluocortolone acetate. The following are gold-standard, self-validating protocols that provide critical insights into the ADME of topical drugs.

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Rationale: The Franz diffusion cell is the most widely used and accepted in vitro model for assessing the percutaneous absorption of drugs.[9] It allows for the quantification of drug flux across excised human or animal skin, providing valuable data for formulation screening and prediction of in vivo performance.[10]

Experimental Protocol:

-

Skin Preparation: Excised human skin from abdominoplasty or mammoplasty is the gold standard. If unavailable, porcine ear skin is a suitable alternative due to its similar histological and permeability characteristics. The skin is dermatomed to a thickness of approximately 500 µm.

-

Cell Setup: The dermatomed skin is mounted on a vertical Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

Receptor Fluid: The receptor compartment is filled with a physiologically relevant buffer, such as phosphate-buffered saline (PBS) with a solubility enhancer like polysorbate 80, to maintain sink conditions. The fluid is maintained at 32°C to mimic skin surface temperature and is continuously stirred.

-

Dosing: A finite dose (e.g., 5-10 mg/cm²) of the fluocortolone acetate formulation is applied to the skin surface in the donor compartment.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed receptor fluid.

-

Mass Balance: At the end of the experiment, the skin surface is washed to recover unabsorbed drug. The stratum corneum is removed by tape stripping, and the remaining epidermis and dermis are separated. The amount of fluocortolone acetate in the receptor fluid, skin wash, tape strips, and the epidermis/dermis is quantified.

-

Analysis: The concentration of fluocortolone acetate in all samples is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[11]

Data Presentation:

| Parameter | Description |

| Cumulative Amount Permeated (µg/cm²) | The total amount of drug that has crossed the skin into the receptor fluid over time. |

| Steady-State Flux (Jss) (µg/cm²/h) | The rate of drug permeation across the skin during the linear portion of the cumulative amount versus time plot. |

| Lag Time (t_lag) (h) | The time required for the drug to establish a steady-state diffusion gradient across the skin. |

| Permeability Coefficient (Kp) (cm/h) | A measure of the overall ease with which a drug permeates the skin. |

| Drug Retention in Skin Layers (µg/cm²) | The amount of drug found in the stratum corneum, epidermis, and dermis at the end of the study. |

Diagram of Experimental Workflow:

Caption: Workflow for In Vitro Skin Permeation Testing using Franz Diffusion Cells.

Tape Stripping for Stratum Corneum Distribution

Rationale: Tape stripping is a minimally invasive technique used to sequentially remove layers of the stratum corneum.[12] This method allows for the determination of the drug concentration gradient within the primary skin barrier, providing insights into the extent of penetration and the formation of a drug reservoir.[13]

Experimental Protocol:

-

Application: The fluocortolone acetate formulation is applied to a defined area of the skin (in vivo on human volunteers or ex vivo on excised skin).

-

Removal: After a specified period, any excess formulation is gently removed from the skin surface.

-

Stripping: A piece of adhesive tape is firmly applied to the treatment area and then rapidly removed. This process is repeated multiple times (e.g., 15-20 strips) for the same site.

-

Extraction: The amount of fluocortolone acetate on each tape strip is extracted using a suitable solvent.

-

Analysis: The concentration of the drug in each extract is quantified by HPLC or a similar analytical technique.

-

Quantification of Stratum Corneum Removed: The amount of stratum corneum removed on each tape strip can be determined by weighing the strip before and after stripping or by protein quantification. This allows for the normalization of drug concentration to the amount of stratum corneum.

Data Presentation:

| Tape Strip Number | Drug Amount (ng/strip) | Cumulative Drug Amount (ng) | Stratum Corneum Removed (µ g/strip ) | Drug Concentration (ng/µg SC) |

| 1 | ||||

| 2 | ||||

| ... | ||||

| 20 |

Diagram of Tape Stripping Workflow:

Caption: Workflow for Determining Drug Distribution in the Stratum Corneum via Tape Stripping.

Cutaneous Vasoconstriction Assay

Rationale: The vasoconstrictor assay is a pharmacodynamic method used to assess the potency and bioavailability of topical corticosteroids.[8] The degree of skin blanching (vasoconstriction) is proportional to the amount of corticosteroid that has penetrated the skin and reached the dermal microvasculature. A patent for a fluocortolone cream formulation cites the McKenzie vasoconstriction test as evidence of its high efficacy and increased absorption.

Experimental Protocol:

-

Subject Selection: Healthy human volunteers with no history of skin disease are recruited.

-

Application: Small, defined areas on the flexor surface of the forearms are marked. The test formulation of fluocortolone acetate, a reference product, and a vehicle control are applied to these sites.

-

Occlusion: The application sites are covered with an occlusive dressing for a specified period (e.g., 6 hours).

-

Assessment: After removal of the dressing and cleaning of the sites, the degree of skin blanching is visually assessed at various time points (e.g., 2, 4, 6, 12, 24 hours) by trained observers using a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching). A chromameter can also be used for objective color measurement.

-

Data Analysis: The blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated to compare the potency and bioavailability of the different formulations.

Diagram of Vasoconstriction Assay Logic:

Caption: Logical Pathway of the Cutaneous Vasoconstriction Assay.

Systemic Absorption and Safety Considerations

While the primary goal of topical therapy is local action, systemic absorption of potent corticosteroids can occur, particularly with long-term use, application to large surface areas, or use on compromised skin.[4] This can lead to systemic side effects, including HPA axis suppression. Therefore, it is essential to quantify the extent of systemic absorption. This is typically done by measuring plasma concentrations of the drug and its metabolites over time after topical application.

Conclusion: A Framework for Advancing Dermatological Therapeutics

The in-depth understanding of the dermal pharmacokinetics of fluocortolone acetate is a critical determinant of its clinical success. The methodologies outlined in this guide provide a robust framework for elucidating the ADME profile of this potent corticosteroid within the skin. By systematically evaluating the impact of formulation variables on skin penetration and retention, drug developers can optimize delivery systems to maximize therapeutic efficacy while minimizing the potential for local and systemic side effects. The generation of precise and reproducible pharmacokinetic data is not merely an academic exercise; it is the foundation upon which safe and effective dermatological therapies are built.

References

- Täuber, U., Richter, K., & Matthes, H. (1986). Fluocortolone: pharmacokinetics and effect on plasma cortisol level. European journal of clinical pharmacology, 30(4), 433–438.

-

National Center for Biotechnology Information. (2024). Topical Corticosteroids. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Coondoo, A., Phiske, M., Verma, S., & Lahiri, K. (2014). Side-effects of topical steroids: A long overdue revisit.

- Cudina, O., Brboric, J., Vujic, Z., Radulovic, D., & Vladimirov, S. (2000). Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC. Il Farmaco, 55(2), 125–127.

- DiRuggiero, D., & DiRuggiero, M. (2025). Beyond Skin Deep: The Systemic Impact of Topical Corticosteroids in Dermatology.

- Calatayud-Pascual, A., Balaguer-Fernández, C., Serna-Jiménez, C. E., Rodríguez-Pérez, L., López-Castellano, A., & del Pozo, A. (2018). In vitro penetration through the skin layers of topically applied glucocorticoids. Journal of pharmaceutical and biomedical analysis, 158, 269–275.

- Kapp, J. F., Gliwitzki, B., Josefiuk, P., & Weishaupt, W. (1977). [Dermal and systemic side effects of fluocortin butylester. Comparative skin tearing experiments with active principles from commercial preparations]. Arzneimittel-Forschung, 27(11a), 2206–2213.

-

Charles River. (n.d.). In Vitro Skin Penetration Studies. Retrieved from [Link]

- Google Patents. (n.d.). DE2851544C2 - Fluocortolone cream.

-

ResearchGate. (n.d.). Dermal absorption data. [Table]. Retrieved from [Link]

- Cilurzo, F., Musazzi, U. M., & Minghetti, P. (2018). Design of in vitro skin permeation studies according to the EMA guideline on quality of transdermal patches. European Journal of Pharmaceutics and Biopharmaceutics, 133, 172–180.

- Pensado-Lopez, A., McGrogan, A., White, J., Bunge, A. L., Guy, R. H., & Delgado-Charro, B. (2022). Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling. Pharmaceutical research, 39(4), 747–757.

- Mohammed, Y., Matts, P. J., & Roberts, M. S. (2015). In Vitro–In Vivo Correlation in Skin Permeation. Pharmaceutical Research, 32(5), 1547–1558.

-

University of Bath. (n.d.). Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling. Retrieved from [Link]

- ten Berge, W. (2010). New in vitro dermal absorption database and the prediction of dermal absorption under finite conditions for risk assessment purposes. Regulatory toxicology and pharmacology, 58(3), 394–404.

- Al-Suwayeh, S. A., Taha, E. I., Al-Qahtani, F. M., Ahmad, A., & Kazi, M. (2022). Influence of Mechanical Skin Treatments on Dermal Penetration Efficacy of Active Ingredients. Pharmaceutics, 14(9), 1867.

- Dykes, P. J., & Marks, R. (1979). Comparative evaluation of skin atrophy in man induced by topical corticoids.

- Brazzini, B., & Pimpinelli, N. (2002). Clinical pharmacology and pharmacokinetic properties of topically applied corticosteroids. A review. Giornale italiano di dermatologia e venereologia : organo ufficiale, Societa italiana di dermatologia e sifilografia, 137(4), 269–281.

-

MIMS. (n.d.). Fluocortolone. Retrieved from [Link]

- Al-Othman, Z. A., Al-Warthan, A., & Haider, S. (2022). Selective Extraction and Determination of Hydrocortisone and Dexamethasone in Skincare Cosmetics: Analytical Interpretation Using Statistical Physics Formalism. Applied Sciences, 12(19), 10007.

-

ResearchGate. (n.d.). In vitro assessment of the dermal penetration potential of sodium fluoroacetate using a formulated product. [Request PDF]. Retrieved from [Link]

-

Health Canada. (2016). Dermal Absorption: Position Papers from the North American Free Trade Agreement (NAFTA) Technical Working Group (TWG). Retrieved from [Link]

- Gavan, A., Mircioiu, I., & Rata, D. M. (2021). Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products?. Pharmaceutics, 13(11), 1858.

- Nair, A., Al-Dhubiab, B., Sreeharsha, N., & Shinu, P. (2025). Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS PharmSciTech, 26(1), 31.

-

University of Bath. (n.d.). Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling. Retrieved from [Link]

-

Plastic Surgery Key. (2018). Systemic Side Effects of Topical Corticosteroids. Retrieved from [Link]

- Täuber, U., Richter, K., & Matthes, H. (1986). Fluocortolone: pharmacokinetics and effect on plasma cortisol level. European journal of clinical pharmacology, 30(4), 433–438.

-

F1000Research. (2024). Fabrication and in vitro characterization of curcumin film-forming topical spray: An integrated approach for enhanced patient comfort and efficacy. Retrieved from [Link]

- Jarrett, A., & Spearman, R. I. (1962). Bio-assay of corticosteroids for topical application.

-

ResearchGate. (n.d.). Topical corticosteroids in dermatology. [PDF]. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Exposure Assessment Tools by Routes - Dermal. Retrieved from [Link]

- S. L. A. Law, M. S. Roberts, & Y. H. Mohammed. (2023). In vitro percutaneous penetration test overview. Journal of Pharmacological and Toxicological Methods, 122, 107293.

- Dhar, S., Seth, J., & Parikh, D. (2014). Systemic side-effects of topical corticosteroids.

- Lademann, J., Jacobi, U., Surber, C., & Weigmann, H. J. (2009). The tape stripping procedure--evaluation of some critical parameters. European journal of pharmaceutics and biopharmaceutics : official journal of Arbeitsgemeinschaft fur Pharmazeutische Verfahrenstechnik e.V, 72(2), 317–323.

-

ResearchGate. (n.d.). a) FL (left) and NR (right) skin penetration assessment using an ex.... [Image]. Retrieved from [Link]

- Wendel, A., Schepky, G., & van der Valk, J. (2022). In Vitro Human Dermal Absorption Studies on Pesticides in Complex Mixtures: Investigation of Guidance Criteria and Possible Impact Parameters. International journal of environmental research and public health, 19(15), 9410.

- Miller, J. A., & Munro, D. D. (1980). Systemic absorption of topical steroids. Metabolic effects as an index of mild hypercortisolism.

-

ResearchGate. (n.d.). Fluocortolone. [Request PDF]. Retrieved from [Link]

- Osborne, D. W. (2019). Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures. Pharmaceutics, 11(3), 107.

- Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A. Annals of Pharmacology and Pharmaceutics, 2(9), 1089.

-

ResearchGate. (n.d.). In vitro penetration through the skin layers of topically applied glucocorticoids. [PDF]. Retrieved from [Link]

- S. L. A. Law, M. S. Roberts, & Y. H. Mohammed. (2023). In vitro percutaneous penetration test overview. Journal of Pharmacological and Toxicological Methods, 122, 107293.

- S. L. A. Law, M. S. Roberts, & Y. H. Mohammed. (2023). In vitro percutaneous penetration test overview. Journal of Pharmacological and Toxicological Methods, 122, 107293.

- Pensado-Lopez, A., McGrogan, A., White, J., Bunge, A. L., Guy, R. H., & Delgado-Charro, B. (2022). Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling. Pharmaceutical research, 39(4), 747–757.

- S. L. A. Law, M. S. Roberts, & Y. H. Mohammed. (2023). In vitro percutaneous penetration test overview. Journal of Pharmacological and Toxicological Methods, 122, 107293.

- Blank, I. H., Scheuplein, R. J. (1969). Transport into and within the skin.

Sources

- 1. mims.com [mims.com]

- 2. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. jcadonline.com [jcadonline.com]

- 4. Systemic Side-Effects of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro penetration through the skin layers of topically applied glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro percutaneous penetration test overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systemic absorption of topical steroids. Metabolic effects as an index of mild hypercortisolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. criver.com [criver.com]

- 10. researchgate.net [researchgate.net]

- 11. Skin Penetration and Permeation Properties of Transcutol®—Neat or Diluted Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of dermal bioavailability: predicting the input function for topical glucocorticoids using stratum corneum sampling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DE2851544C2 - Fluocortolone cream - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vitro and In Vivo Glucocorticoid Activity of Fluocortolone Acetate

Abstract

This technical guide provides a comprehensive analysis of the glucocorticoid activity of Fluocortolone Acetate, contrasting its performance in controlled in vitro environments with its efficacy in complex in vivo biological systems. Fluocortolone, a potent corticosteroid, is widely utilized for its anti-inflammatory properties.[1] This document delves into the foundational molecular interactions, cellular responses, and tissue-level effects that define its therapeutic profile. We will explore the key methodologies used to quantify its activity, from receptor binding and gene expression assays to established animal models of inflammation. The objective is to equip researchers, scientists, and drug development professionals with a detailed understanding of how to evaluate and interpret the glucocorticoid potency of Fluocortolone Acetate, thereby facilitating informed decisions in both preclinical and clinical research settings.

Introduction: Fluocortolone Acetate and the Glucocorticoid Mechanism

Fluocortolone is a synthetic glucocorticoid distinguished by its potent anti-inflammatory and anti-allergic effects.[1] The addition of an acetate ester to the fluocortolone molecule enhances its lipophilicity, which can improve dermal penetration and localize its activity, a desirable trait for topical formulations.[2] Like all glucocorticoids, its primary mechanism of action is mediated through the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3]

Upon entering the cell, Fluocortolone Acetate binds to the cytosolic GR, inducing a conformational change that causes the dissociation of chaperone proteins, such as heat shock proteins (HSPs). This activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two principal pathways: transactivation and transrepression.[3][4]

-

Transactivation: The GR complex binds directly to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1. While contributing to therapeutic effects, transactivation is also associated with some of the metabolic side effects of corticosteroids.[4][5]

-

Transrepression: The GR complex interacts with and inhibits pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), without directly binding to DNA. This interference prevents the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules, forming the cornerstone of the anti-inflammatory effects of glucocorticoids.[4][6]

The following diagram illustrates this core signaling pathway.

Caption: General mechanism of glucocorticoid action.

Part I: In Vitro Assessment of Glucocorticoid Activity

In vitro assays are indispensable for the initial characterization of a corticosteroid's activity. They provide a controlled environment to quantify molecular interactions and cellular responses, offering high-throughput screening and mechanistic insights before advancing to more complex biological systems.

Methodology: Glucocorticoid Receptor (GR) Binding Affinity

The foundational step in glucocorticoid action is binding to the GR. A high binding affinity is often correlated with greater potency.[7][8] This is typically measured using competitive binding assays with radiolabeled dexamethasone.

Experimental Protocol: Competitive GR Binding Assay

-

Preparation of Cytosol: Prepare a cytosolic fraction rich in GR from a suitable source, such as human lung tissue or A549 cells.

-

Incubation: Incubate the cytosolic preparation with a constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Competition: In parallel, incubate the cytosol-radioligand mixture with increasing concentrations of unlabeled Fluocortolone Acetate (the competitor).

-

Separation: After reaching equilibrium, separate the bound from the unbound radioligand using a method like charcoal-dextran adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of radioligand displaced against the concentration of Fluocortolone Acetate. Calculate the IC₅₀ (the concentration required to displace 50% of the radiolabeled ligand) and the relative receptor affinity (RRA) compared to a standard like dexamethasone.[9][10]

Data Presentation: Comparative GR Binding Affinity

| Compound | Relative Receptor Affinity (RRA) (Dexamethasone = 100) |

| Dexamethasone | 100[9][10] |

| Budesonide | 855[9][10] |

| Fluticasone Propionate | 1775[9][10] |

| Mometasone Furoate | 2244[9][10] |

| Fluticasone Furoate | 2989[9][10] |

Note: A higher RRA value indicates greater binding affinity.

Methodology: Cellular Assays of GR-Mediated Transrepression

The anti-inflammatory efficacy of glucocorticoids is primarily driven by their ability to repress pro-inflammatory gene expression (transrepression).[4] This can be quantified by measuring the inhibition of cytokine production in cultured cells stimulated with an inflammatory agent.

Experimental Protocol: TNF-α Induced IL-6 Suppression in A549 Cells

-

Cell Culture: Culture human lung adenocarcinoma cells (A549), which endogenously express GR, in appropriate media until confluent.

-

Pre-treatment: Treat the cells with varying concentrations of Fluocortolone Acetate for 1-2 hours.

-

Inflammatory Stimulus: Add a pro-inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), to the culture media to induce the expression of inflammatory genes like IL-6.

-

Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for cytokine production and secretion.

-

Quantification: Collect the cell culture supernatant and measure the concentration of IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: Calculate the IC₅₀ value, representing the concentration of Fluocortolone Acetate required to inhibit 50% of the TNF-α-induced IL-6 production.

Caption: Workflow for an in vitro cytokine suppression assay.

Part II: In Vivo Evaluation of Glucocorticoid Potency

In vivo models are crucial for evaluating the therapeutic efficacy of a drug in a whole, living organism, accounting for factors like drug delivery, metabolism, and complex physiological responses that cannot be replicated in vitro.

Methodology: Vasoconstrictor (McKenzie-Stoughton) Assay

For topically applied corticosteroids, the vasoconstrictor assay is a well-established, non-invasive method to assess potency in humans.[11] The ability of a corticosteroid to cause skin blanching (vasoconstriction) in the microvasculature of the skin is correlated with its anti-inflammatory activity.[11][12]

Experimental Protocol: Skin Blanching Assay

-

Subject Selection: Enroll healthy human volunteers with normal skin on their forearms.

-

Drug Application: Apply a small, standardized amount (e.g., 5 µL) of the Fluocortolone Acetate formulation to demarcated sites on the flexor surface of the forearm.[12]

-

Occlusion: The application sites may be covered with an occlusive dressing for a set period to enhance penetration.

-

Reading: After a specified duration (e.g., 6-18 hours), remove the formulation and assess the degree of skin blanching at each site.

-

Scoring: The blanching response is typically graded on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

Analysis: The potency is determined by comparing the blanching score of Fluocortolone Acetate to that of reference corticosteroids of known potency.[13] This allows for classification into potency classes (Class I being the most potent).[14]

Methodology: Animal Models of Acute Inflammation

Animal models that mimic aspects of human inflammatory diseases are essential for preclinical efficacy testing. The croton oil- or phorbol ester-induced ear edema model in mice or rats is a standard for assessing topical anti-inflammatory agents.[15][16]

Experimental Protocol: Croton Oil-Induced Mouse Ear Edema

-

Animal Grouping: Use male mice (e.g., NMRI or Swiss) and divide them into control and test groups.[15]

-

Induction of Inflammation: Prepare an irritant solution containing croton oil in a vehicle (e.g., ethanol, pyridine, and ether).[15]

-

Treatment Application: For the test groups, dissolve Fluocortolone Acetate at various concentrations directly into the irritant solution. Apply a standardized volume (e.g., 10-20 µL) of the solution to the inner and outer surfaces of the right ear of each mouse. The control group receives only the irritant solution.[15][17] The left ear remains untreated as an internal control.

-

Edema Development: Allow the inflammatory response to develop over a period of 4-6 hours.[15][18]

-

Measurement: Sacrifice the animals and punch out a standard-sized disc (e.g., 8 mm) from both the treated (right) and untreated (left) ears.

-

Analysis: Weigh the ear discs immediately. The degree of edema is the weight difference between the right and left ear punches. Calculate the percentage inhibition of edema for the Fluocortolone Acetate-treated groups compared to the control group.[15]

Caption: Workflow for the in vivo mouse ear edema assay.

Data Presentation: Expected In Vivo Efficacy

Fluocortolone is an orally active anti-inflammatory agent and effectively inhibits edema in rat models of adjuvant-induced joint inflammation.[19] In topical models, Fluocortolone pivalate, a related ester, effectively inhibits inflammatory and allergic skin reactions, reducing edema, capillary dilation, and tissue infiltration.[1] Given these findings, Fluocortolone Acetate is expected to show potent, dose-dependent inhibition of edema in the croton oil model.

| Treatment Group | Dose (mg/ear) | Expected % Edema Inhibition |

| Vehicle Control | 0 | 0% |

| Fluocortolone Acetate | Low Dose | 20-40% |

| Fluocortolone Acetate | Mid Dose | 40-70% |

| Fluocortolone Acetate | High Dose | >70% |

| Positive Control (e.g., Dexamethasone) | Mid Dose | >70% |

Bridging the Gap: In Vitro-In Vivo Correlation

A central challenge in drug development is correlating the results from simplified in vitro systems with the complex outcomes observed in vivo. For Fluocortolone Acetate, a strong correlation is generally expected. High in vitro receptor binding affinity and potent cellular transrepression activity are prerequisites for strong in vivo anti-inflammatory effects.

However, several factors can modulate this relationship:

-

Pharmacokinetics: The acetate ester is designed to be a pro-drug.[20] Its lipophilicity governs skin penetration.[2] Once in the viable epidermis, esterases must hydrolyze it to the active fluocortolone moiety. The rate and extent of this bioactivation are critical for local efficacy and cannot be modeled in simple cellular assays.

-

Formulation: The vehicle in which the drug is formulated significantly impacts its release and skin penetration, thereby influencing its in vivo potency.[21] An ointment base may provide more occlusion and enhance penetration compared to a cream or lotion.

-

Therapeutic Index: A key goal for topical steroids is to maximize local anti-inflammatory activity while minimizing systemic absorption and subsequent side effects. The esterification of fluocortolone is a strategy to achieve this. By promoting local activity and potentially facilitating systemic inactivation, the therapeutic index is improved compared to the parent molecule.

Conclusion

Fluocortolone Acetate demonstrates potent glucocorticoid activity, characterized by a cascade of events initiated by high-affinity binding to the glucocorticoid receptor. Its efficacy is rooted in the powerful transrepression of pro-inflammatory signaling pathways, a feature that can be robustly quantified through in vitro cellular assays measuring cytokine suppression. This intrinsic activity translates into significant anti-inflammatory effects in validated in vivo models, such as the inhibition of chemically induced ear edema, and is clinically confirmed through human skin vasoconstriction assays.

The distinction between its in vitro and in vivo profiles lies in the critical influence of pharmacokinetics, where the acetate ester modification and formulation vehicle play pivotal roles in drug delivery, local bioactivation, and the overall therapeutic index. A comprehensive evaluation using the methodologies described in this guide is essential for accurately characterizing the potency of Fluocortolone Acetate and positioning it within the landscape of topical corticosteroid therapies.

References

-

MSD Manual Professional Edition. Relative Potency of Selected Topical Corticosteroids. Available from: [Link]

-

Labouta, H. et al. (2021). A Novel Approach to Assess the Potency of Topical Corticosteroids. PMC, NIH. Available from: [Link]

-

Derendorf, H. et al. (1995). Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone. PubMed. Available from: [Link]

-

Skovbak, K. et al. (2020). In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe)6-NH2 and Lau-(Lys-βNspe)6-NH2 Against PMA-Induced Acute Inflammation. Frontiers in Immunology. Available from: [Link]

-

Gautam, M. & Singh, A. (2012). Animal Models for Inflammation. Asian Journal of Pharmaceutical Research. Available from: [Link]

-

Ali, A. et al. (2024). Fludrocortisone. StatPearls, NCBI Bookshelf. Available from: [Link]

-

Valotis, A. & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. PMC, PubMed Central. Available from: [Link]

-

Gautam, R. et al. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Available from: [Link]

-

Daley-Yates, P. T. & Richards, D. H. (2010). Inhaled corticosteroids: potency, dose equivalence and therapeutic index. PubMed Central. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fludrocortisone Acetate?. Available from: [Link]

-

Center for Drug Evaluation and Research. Guidance for Industry: Topical Dermatological Corticosteroids: In Vivo Bioequivalence. gmp-compliance.org. Available from: [Link]

-

Schäcke, H. et al. (2004). Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. PNAS. Available from: [Link]

-

Valotis, A. & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. ResearchGate. Available from: [Link]

-

GPnotebook. (2023). Potencies of different steroids. Available from: [Link]

-

Mastan, S. & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable A. Remedy Publications LLC. Available from: [Link]

-

Vayssière, B. M. et al. (1997). Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo. PubMed. Available from: [Link]

-

GlobalRx. Clinical Profile: Fludrocortisone Acetate 0.1mg Tablets. Available from: [Link]

-

de Medeiros, V. M. et al. (2018). Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825). PMC. Available from: [Link]

-

Goleva, E. et al. (1998). Fluticasone propionate results in improved glucocorticoid receptor binding affinity and reduced oral glucocorticoid requirements in severe asthma. PubMed. Available from: [Link]

-

Khincha, P. P. et al. (2014). inhibition of croton oil-induced oedema in rat ear skin by topical nicotinamide gel. PharmacologyOnLine. Available from: [Link]

-

Stoughton, R. B. (1992). Vasoconstrictor Assay — Specific Applications. Karger Publishers. Available from: [Link]

-

Tanh, H. N. et al. (2022). In vitro and in silico studies of the interaction between glucocorticoid drug mometasone furoate and model lung surfactant monolayer. OPUS at UTS. Available from: [Link]

-

Vena, G. A. et al. (2017). Deflazacort: Therapeutic index, relative potency and equivalent doses versus other corticosteroids. ResearchGate. Available from: [Link]

-

Weirich, E. G. & Longauer, J. (1976). [Clinical trial of fluocortin butylester in a double-blind contralateral comparison versus fluocortolone and hydrocortisone acetate (author's transl)]. PubMed. Available from: [Link]

-

Carrillo-Ocampo, D. A. et al. (2023). In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. MDPI. Available from: [Link]

-

DailyMed. Fludrocortisone Acetate Tablets, USP. Available from: [Link]

-

de Oliveira, A. M. et al. (2020). CHEMICAL CONSTITUENTS AND EVALUATION OF ANTIPROLIFERATIVE AND ANTI-INFLAMMATORY ACTIVITIES FROM Psychotria. SciELO. Available from: [Link]

-

RxReasoner. Fluocortolone Pharmacology - Active Ingredient. Available from: [Link]

-

Axplora. Fluocortolone pivalate. Available from: [Link]

-

Valotis, A. & Högger, P. (2007). Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate. PubMed. Available from: [Link]

-

Wilson, A. M. et al. (1998). Short-term dose-response relationships for the relative systemic effects of oral prednisolone and inhaled fluticasone in asthmatic adults. NIH. Available from: [Link]

-

Skovbak, K. et al. (2020). In vivo Anti-inflammatory Activity of Lipidated Peptidomimetics Pam-(Lys-βNspe)6. SciSpace. Available from: [Link]

-

Vandewalle, J. et al. (2018). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. PubMed. Available from: [Link]

-

Stoughton, R. B. (1992). The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments. PubMed. Available from: [Link]

-

Miele, L. et al. (1988). A purified lipocortin shares the anti-inflammatory effect of glucocorticosteroids in vivo in mice. PubMed. Available from: [Link]

-

Lannan, E. A. et al. (2012). Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms. PubMed. Available from: [Link]

-

Klyaritskaya, I. L. et al. (2020). The effectiveness of combined topical product with fluocortolone pivalate and lidocaine for hemorrhoids: results of a multicenter observational study. ResearchGate. Available from: [Link]

Sources

- 1. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 2. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 3. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid repression of inflammatory gene expression shows differential responsiveness by transactivation- and transrepression-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthetic glucocorticoids that dissociate transactivation and AP-1 transrepression exhibit antiinflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 9. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gmp-compliance.org [gmp-compliance.org]

- 12. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. remedypublications.com [remedypublications.com]

- 14. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]

- 15. asianjpr.com [asianjpr.com]

- 16. mdpi.com [mdpi.com]

- 17. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 18. scispace.com [scispace.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluocortolone Acetate binding affinity to glucocorticoid receptor isoforms

An In-Depth Technical Guide to the Binding Affinity of Fluocortolone Acetate with Glucocorticoid Receptor Isoforms

Abstract

Fluocortolone acetate is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties.[1][2] Its therapeutic efficacy is mediated through its interaction with the glucocorticoid receptor (GR), a ligand-dependent transcription factor that governs the expression of a wide array of genes.[1][3] The human GR exists primarily in two splice variant isoforms, GRα and GRβ, which play distinct roles in the glucocorticoid signaling pathway.[3][4] GRα represents the classic, ligand-binding receptor that mediates the actions of corticosteroids, while GRβ is generally considered not to bind agonist ligands and can act as a dominant-negative inhibitor of GRα.[3][5][6] Understanding the binding affinity and selectivity of fluocortolone acetate for these isoforms is critical for elucidating its molecular mechanism and optimizing its therapeutic application.

This technical guide provides a comprehensive overview of the glucocorticoid receptor signaling pathway, the distinct functions of GRα and GRβ, and a comparative analysis of glucocorticoid binding affinities. While specific quantitative binding data for fluocortolone acetate is not extensively available in public literature, this document furnishes field-proven, detailed experimental protocols for determining these critical parameters. Methodologies including Radioligand Competition Binding Assays, Surface Plasmon Resonance (SPR), and cell-based Reporter Gene Assays are presented to empower researchers in drug discovery and development to rigorously characterize the interaction of fluocortolone acetate and other novel glucocorticoids with their target receptors.

The Glucocorticoid Receptor Signaling Cascade

Glucocorticoids, such as the active metabolite fluocortolone, exert their effects by binding to the cytosolic Glucocorticoid Receptor (GR).[1][7] In its unbound state, GRα resides in the cytoplasm as part of a large multiprotein complex, including heat shock proteins (HSPs) like Hsp90 and Hsp70, which maintain the receptor in a conformation ready for ligand binding.[1]

Upon entry into the cell, the lipophilic fluocortolone molecule binds to the Ligand-Binding Domain (LBD) of GRα. This event induces a significant conformational change, leading to the dissociation of the HSP complex.[8] The now-activated GRα-ligand complex rapidly translocates into the nucleus.[5][7]

Inside the nucleus, the complex typically dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][9] This interaction can lead to:

-

Transactivation: The GR dimer recruits coactivator proteins, leading to the upregulation of anti-inflammatory genes.[5]

-

Transrepression: The GR monomer can interfere with other transcription factors, such as NF-κB and AP-1, thereby repressing the expression of pro-inflammatory genes. This is a key mechanism for the anti-inflammatory effects of glucocorticoids.[7]

Caption: Glucocorticoid Receptor (GRα) signaling pathway.

Differential Binding Affinity to GR Isoforms

GRα: The Active Receptor

GRα is the isoform that binds glucocorticoids and is responsible for mediating their physiological and pharmacological effects.[3][6] The affinity with which a glucocorticoid binds to GRα is a primary determinant of its potency. This affinity is quantified by the equilibrium dissociation constant (Kd), where a lower Kd value signifies a tighter binding interaction and, generally, higher potency.

GRβ: A Modulator of GRα Activity

The GRβ isoform, due to a truncated C-terminal ligand-binding domain, does not bind known glucocorticoid agonists.[10][11] Its primary characterized function is to act as a dominant-negative inhibitor of GRα.[3][5] By forming GRα/GRβ heterodimers or by competing for GREs, GRβ can antagonize the transcriptional activity of GRα.[12] An elevated ratio of GRβ to GRα has been associated with glucocorticoid resistance in various inflammatory diseases.[6][10] Therefore, fluocortolone acetate is not expected to have a significant binding affinity for GRβ.

Comparative Binding Affinities of Common Glucocorticoids

While specific Kd values for fluocortolone acetate are not readily found in peer-reviewed literature, examining the affinities of other well-characterized glucocorticoids provides a valuable context for its potential potency. The Relative Receptor Affinity (RRA) is often calculated in competition assays against a standard, typically dexamethasone.

| Glucocorticoid | Kd (nM) | Relative Receptor Affinity (RRA) vs. Dexamethasone | Source |

| Dexamethasone | 9.36 | 100 | [13] |

| Fluticasone Propionate | 0.49 | 1775 - 1910 | [13][14] |

| Budesonide | - | 855 | [14] |

| Mometasone Furoate | - | 2244 | [14] |

| Fluticasone Furoate | - | 2989 | [14] |

| Caption: Comparative GR binding affinities of several synthetic glucocorticoids. |

Experimental Protocols for Determining Binding Affinity

To rigorously characterize the binding of fluocortolone acetate to GRα, a combination of biochemical and cell-based assays is essential. The following protocols provide a self-validating system, moving from direct binding (biochemical) to functional activity (cell-based).

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand of known high affinity (e.g., [³H]-dexamethasone) for binding to GRα.

Workflow Diagram: Radioligand Binding Assay

Caption: Workflow for a Radioligand Competition Binding Assay.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a cytosolic extract from cells or tissues known to express high levels of GRα (e.g., A549 lung carcinoma cells).[4] Homogenize cells in a hypotonic buffer and centrifuge to obtain a high-speed supernatant containing soluble GR. Determine the total protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, combine the following in assay buffer:

-

A fixed, subsaturating concentration of [³H]-dexamethasone (typically at or below its Kd).

-

A serial dilution of the unlabeled competitor, fluocortolone acetate (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

The cytosolic receptor preparation.

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone, e.g., 10 µM).

-

-

Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.[15]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a buffer like polyethylenimine (PEI) to reduce non-specific binding. The receptors and bound ligand are trapped on the filter.[16][17]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of fluocortolone acetate. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of fluocortolone acetate that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[17]

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding kinetics, providing both association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (Kd = kₑ/kₐ) can be calculated.[18][19]

Workflow Diagram: Surface Plasmon Resonance

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

Step-by-Step Methodology:

-

Protein and Ligand Preparation: Use highly purified, recombinant human GRα protein. Prepare precise serial dilutions of fluocortolone acetate in a suitable running buffer (e.g., HBS-EP+), including a buffer-only control.

-

Immobilization: Covalently immobilize the purified GRα onto a sensor chip (e.g., a CM5 chip via amine coupling) to a target density. A reference flow cell should be prepared similarly but without the protein to allow for reference subtraction.[20]

-

Binding Analysis:

-

Association: Inject the different concentrations of fluocortolone acetate over the GRα and reference surfaces for a set amount of time, allowing the binding interaction to occur. The change in refractive index, measured in Response Units (RU), is recorded in real-time.[21]

-

Dissociation: After the association phase, switch back to injecting only the running buffer. Monitor the decrease in RU as the bound fluocortolone acetate dissociates from the receptor.[22]

-

-

Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams. Globally fit the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).[20]

Protocol 3: GR-Mediated Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to activate GRα and induce the transcription of a reporter gene. This provides a physiologically relevant measure of a compound's potency (EC₅₀).

Workflow Diagram: Reporter Gene Assay

Sources

- 1. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 2. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human glucocorticoid receptor isoform β: recent understanding of its potential implications in physiology and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Expression Profiles of Glucocorticoid Receptor α- and β-Isoforms in Diverse Physiological and Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glucocorticoid receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 9. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Glucocorticoid Receptor β (GRβ): Beyond Its Dominant-Negative Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucocorticoid Receptor (GR) β Has Intrinsic, GRα-independent Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bio-rad.com [bio-rad.com]

- 21. portlandpress.com [portlandpress.com]

- 22. affiniteinstruments.com [affiniteinstruments.com]

An In-Depth Technical Guide to the Pharmacodynamic Properties of Fluocortolone Acetate in Topical Formulations

Preamble: Understanding Fluocortolone Acetate in the Context of Topical Dermatotherapy

Topical corticosteroids (TCs) represent a cornerstone in the management of a wide array of inflammatory and hyperproliferative skin conditions.[1][2] Their therapeutic success, available since the 1950s, is predicated on a deep understanding of their pharmacodynamic properties at the molecular, cellular, and tissue levels.[2] Among the potent glucocorticoids, Fluocortolone, a 21-hydroxy steroid, and its esters like Fluocortolone Acetate, are frequently utilized for their pronounced anti-inflammatory, immunosuppressive, and antiproliferative actions.[3][4][5] This guide provides an in-depth exploration of the core pharmacodynamic properties of Fluocortolone Acetate, grounded in its fundamental mechanism of action through the glucocorticoid receptor. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs used to characterize and validate the efficacy of topical formulations containing this active pharmaceutical ingredient (API).

The Central Mechanism: Glucocorticoid Receptor (GR) Signaling

The pharmacodynamic effects of Fluocortolone Acetate are not direct but are mediated through its interaction with the intracellular glucocorticoid receptor (GR). This process is a sophisticated example of ligand-dependent gene regulation that ultimately recalibrates the cellular environment from a pro-inflammatory to an anti-inflammatory state.

In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs) such as Hsp90.[6] Upon diffusing through the cell membrane, the lipophilic Fluocortolone molecule binds to the GR's ligand-binding domain. This binding event induces a conformational change, causing the dissociation of the HSPs.[6][7] The now-activated ligand-receptor complex translocates into the nucleus, where it exerts its genomic effects through two primary pathways:[7]

-

Transactivation: The activated GR complex dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[6][8] This action upregulates the transcription of genes encoding anti-inflammatory proteins, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[4]

-

Transrepression: The GR monomer can also inhibit the activity of other transcription factors without direct DNA binding. It physically interacts with and sequesters pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] This prevents them from binding to their respective DNA response elements, thereby repressing the expression of a multitude of pro-inflammatory genes, including those for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and cell adhesion molecules.

dot

Caption: Glucocorticoid Receptor (GR) Signaling Pathway.

Pharmacodynamic Property I: Anti-inflammatory Activity